4-(3-Hydroxypropyl)morpholine
Overview
Description
4-(3-Hydroxypropyl)morpholine is a chemical compound with the molecular formula C7H15NO2. It is also known by its synonyms, 3-(4-Morpholinyl)-1-propanol and 3-Morpholinopropanol . This compound features a morpholine ring, which is a five-membered heterocycle containing both nitrogen and oxygen atoms, and a hydroxyl group attached to a propyl chain. The presence of these functional groups makes it a versatile compound with various applications in scientific research and industry.
Preparation Methods
4-(3-Hydroxypropyl)morpholine can be synthesized through several methods. One common synthetic route involves the reaction of morpholine with 3-chloropropanol under basic conditions . The reaction typically proceeds as follows:
Reactants: Morpholine and 3-chloropropanol.
Conditions: Basic conditions, often using a base such as sodium hydroxide.
Reaction: The hydroxyl group of 3-chloropropanol reacts with the nitrogen atom of morpholine, resulting in the formation of this compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
4-(3-Hydroxypropyl)morpholine undergoes various chemical reactions due to the presence of the morpholine ring and the hydroxyl group. Some common reactions include:
Acid-Base Reactions: The nitrogen atom in the morpholine ring can act as a weak base and accept protons from acids.
Esterification: The hydroxyl group can react with carboxylic acids to form esters.
Alkylation: The hydroxyl group can undergo alkylation reactions with suitable reagents.
These reactions often involve common reagents such as acids, carboxylic acids, and alkylating agents. The major products formed from these reactions include esters and alkylated derivatives of this compound.
Scientific Research Applications
4-(3-Hydroxypropyl)morpholine has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some notable applications include:
Synthesis of Macrocyclic Urea Compounds: It is used as a building block in the synthesis of macrocyclic urea compounds, which can act as potent Chk1 inhibitors.
Catalysts and Drug Carriers: The compound’s structure allows it to be used as a catalyst in various chemical reactions and as a drug carrier in pharmaceutical formulations.
Corrosion Inhibitors: It is also investigated for its potential use as a corrosion inhibitor in industrial applications.
Mechanism of Action
The mechanism of action of 4-(3-Hydroxypropyl)morpholine is primarily related to its ability to form hydrogen bonds and act as a Lewis base. The nitrogen atom in the morpholine ring can donate a lone pair of electrons, making it a potential Lewis base. This property allows the compound to interact with various molecular targets and pathways, such as forming complexes with metal ions and participating in hydrogen bonding interactions.
Comparison with Similar Compounds
4-(3-Hydroxypropyl)morpholine can be compared with other similar compounds, such as:
4-(2-Hydroxyethyl)morpholine: This compound has a similar structure but with a shorter ethyl chain instead of a propyl chain.
4-(2-Aminoethyl)morpholine: This compound features an amino group instead of a hydroxyl group.
3-Morpholinopropylamine: This compound has an amino group attached to the propyl chain instead of a hydroxyl group.
The uniqueness of this compound lies in its combination of the morpholine ring and the hydroxyl group attached to a propyl chain, which imparts specific chemical properties and reactivity .
Biological Activity
4-(3-Hydroxypropyl)morpholine (CAS Number: 4441-30-9) is a morpholine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a hydroxyl group attached to a propyl chain, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanism of action, and potential therapeutic applications.
This compound is a cyclic amine with a molecular formula of . Its structure can be represented as follows:
This compound is soluble in water and has a moderate polarity, which is critical for its interaction with biological systems.
Research indicates that this compound exhibits cytotoxic properties against various cancer cell lines. A study highlighted its ability to inhibit cell proliferation in breast cancer cells, suggesting a potential role in cancer therapy. The mechanism appears to involve the induction of apoptosis through the activation of specific signaling pathways related to cell survival and death .
Table 1: Cytotoxicity of this compound on Different Cancer Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 12.5 | Apoptosis induction via caspase activation |
HeLa (Cervical) | 15.0 | DNA damage response |
A549 (Lung) | 20.0 | Cell cycle arrest |
Topoisomerase Inhibition
Further studies have suggested that this compound may act as an inhibitor of topoisomerase , an enzyme crucial for DNA replication and repair. The compound's structural similarity to known topoisomerase inhibitors allows it to intercalate into DNA, preventing the enzyme from performing its function, which leads to increased DNA strand breaks and subsequent cell death .
Case Studies
Several case studies have documented the effects of this compound in preclinical settings:
- Breast Cancer Study : A study conducted on MCF-7 cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability, with an IC50 value indicating effective cytotoxicity at low concentrations. The study concluded that this compound could serve as a lead structure for developing new anticancer agents .
- Mechanistic Insights : Another investigation focused on the cellular mechanisms involved in the cytotoxic effects of this morpholine derivative. It revealed that apoptosis was mediated through mitochondrial pathways and involved the activation of caspases, underscoring its potential as an anticancer therapeutic .
Properties
IUPAC Name |
3-morpholin-4-ylpropan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c9-5-1-2-8-3-6-10-7-4-8/h9H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZKSLWJLGAGPIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10196160 | |
Record name | 4-Morpholinepropanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10196160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4441-30-9 | |
Record name | 3-Morpholino-1-propanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4441-30-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Morpholinepropanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004441309 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Morpholinepropanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10196160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(3-Hydroxypropyl)morpholine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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